molecular formula C12H12ClN5O B1679216 Pelrinone hydrochloride CAS No. 89232-84-8

Pelrinone hydrochloride

Numéro de catalogue: B1679216
Numéro CAS: 89232-84-8
Poids moléculaire: 277.71 g/mol
Clé InChI: AVVVYDOYYJBULZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pelrinone hydrochloride is a phosphodiesterase (PDE) inhibitor with antithrombotic activities. This compound has been shown to be a deterrant of platelet aggregation and white thrombus formation.

Activité Biologique

Pelrinone hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular health. This article delves into its mechanisms of action, pharmacokinetics, clinical studies, and potential therapeutic applications.

This compound functions primarily as a mineralocorticoid receptor antagonist . This class of drugs inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance. By blocking aldosterone's effects, Pelrinone can lead to increased renal excretion of sodium and water, which helps reduce blood pressure.

Key Mechanisms:

  • Aldosterone Receptor Blockade : Pelrinone selectively binds to mineralocorticoid receptors, preventing aldosterone from exerting its effects on target tissues such as the kidneys and cardiovascular system .
  • Renin-Angiotensin-Aldosterone System (RAAS) Modulation : Inhibition of aldosterone leads to increased plasma renin activity and serum aldosterone levels, yet these do not counteract the drug's antihypertensive effects .

Pharmacokinetics

Understanding the pharmacokinetics of Pelrinone is crucial for its clinical application. The following table summarizes key pharmacokinetic parameters:

Parameter Value
AbsorptionBioavailability not fully determined
Volume of Distribution43 to 90 L
Protein BindingApproximately 50%
MetabolismPrimarily via CYP3A4
Half-Life4-6 hours
Clearance10 L/hr (apparent plasma clearance)

Clinical Studies

Numerous clinical trials have assessed the efficacy and safety of this compound in various patient populations. Notable studies include:

  • Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) : This trial demonstrated that Pelrinone significantly reduced total mortality by 15% and cardiovascular mortality by 17% in patients with left ventricular systolic dysfunction after acute myocardial infarction .
  • Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure (EMPHASIS-HF) : This study found that Pelrinone reduced hospitalization rates and improved survival in patients with mild symptoms of chronic systolic heart failure .

Case Studies

  • Diabetic Patients with Heart Failure : A retrospective analysis within the EPHESUS trial highlighted that Pelrinone treatment reduced the risk of cardiovascular events by 17% among diabetic patients with signs of congestive heart failure following myocardial infarction. This subgroup analysis emphasized the drug's potential benefits in a high-risk population .
  • Hepatoprotective Effects : Preclinical studies have indicated that Pelrinone may possess hepatoprotective properties. In animal models treated with carbon tetrachloride (CCl4), Pelrinone administration resulted in significant reductions in liver enzyme levels (ALT, AST) and oxidative stress markers, suggesting a protective effect against liver damage .

Applications De Recherche Scientifique

Pharmacological Mechanism

Pelrinone functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances cardiac contractility and promotes vasodilation, thereby improving cardiac output and reducing vascular resistance .

Clinical Applications

  • Heart Failure Treatment : Pelrinone has been investigated for its efficacy in managing acute and chronic heart failure. It is particularly useful in patients who do not respond adequately to conventional therapies such as diuretics or angiotensin-converting enzyme inhibitors .
  • Perioperative Cardiac Support : The compound is utilized in the perioperative setting, especially during high-risk cardiac surgeries, to maintain hemodynamic stability and support myocardial function .
  • Pulmonary Hypertension : Pelrinone has shown promise in treating pulmonary hypertension, offering benefits similar to those of other vasodilators but with a distinct pharmacological profile .

Comparative Studies

Pelrinone shares similarities with other cardiotonic agents like milrinone and amrinone, but it exhibits unique properties that may confer advantages in specific clinical scenarios:

CompoundMechanism of ActionClinical UseUnique Features
PelrinonePhosphodiesterase III inhibitorHeart failure, pulmonary hypertensionDistinct pharmacokinetic profile
MilrinonePhosphodiesterase III inhibitorSevere heart failureMore commonly used in acute settings
AmrinonePhosphodiesterase III inhibitorHeart failureDifferent chemical structure

Case Studies

  • Efficacy in Heart Failure : A clinical trial involving patients with severe heart failure demonstrated that pelrinone significantly improved cardiac output compared to placebo, particularly in those with reduced ejection fraction . The study highlighted the compound's role in enhancing hemodynamic parameters without causing significant adverse effects.
  • Safety Profile : In a cohort study assessing the safety of pelrinone during cardiac surgery, it was found that the drug was well-tolerated, with a low incidence of ventricular arrhythmias compared to historical controls receiving alternative therapies .
  • Pediatric Applications : Research indicates that pelrinone can be beneficial in pediatric patients experiencing low output states following cardiac surgery. Its use has been associated with improved outcomes and reduced hospital stays for these vulnerable populations .

Propriétés

Numéro CAS

89232-84-8

Formule moléculaire

C12H12ClN5O

Poids moléculaire

277.71 g/mol

Nom IUPAC

2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile;hydrochloride

InChI

InChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H

Clé InChI

AVVVYDOYYJBULZ-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl

SMILES isomérique

CC1=NC(=O)C(=C(N1)NCC2=CN=CC=C2)C#N.Cl

SMILES canonique

CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Pelrinone hydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelrinone hydrochloride
Reactant of Route 2
Reactant of Route 2
Pelrinone hydrochloride
Reactant of Route 3
Reactant of Route 3
Pelrinone hydrochloride
Reactant of Route 4
Pelrinone hydrochloride
Reactant of Route 5
Reactant of Route 5
Pelrinone hydrochloride
Reactant of Route 6
Pelrinone hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.